SBP-3264: A Technical Guide to its Mechanism of Action in the Hippo Pathway
SBP-3264: A Technical Guide to its Mechanism of Action in the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBP-3264 is a potent, small-molecule inhibitor targeting the core Hippo pathway kinases, Serine/Threonine Kinase 3 (STK3, also known as MST2) and Serine/Threonine Kinase 4 (STK4, also known as MST1).[1][2] By directly inhibiting these upstream kinases, SBP-3264 effectively disrupts the canonical Hippo signaling cascade, leading to the activation of the downstream transcriptional co-activators YAP and TAZ. This guide provides an in-depth overview of the mechanism of action of SBP-3264, presenting key quantitative data from preclinical studies, detailed experimental methodologies, and visual diagrams of the signaling pathway and experimental workflows. The data herein supports the role of SBP-3264 as a valuable chemical probe for studying Hippo signaling and as a promising therapeutic candidate, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1][2]
Core Mechanism of Action
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] The core of this pathway is a kinase cascade initiated by the STK3/4 (MST1/2) kinases. When the Hippo pathway is active, STK3/4 phosphorylate and activate the Large Tumor Suppressor Kinases 1 and 2 (LATS1/2) and the scaffold protein MOB1.[1] Activated LATS1/2 then phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). This phosphorylation event leads to the cytoplasmic sequestration and subsequent degradation of YAP/TAZ, preventing them from entering the nucleus and promoting gene transcription.
SBP-3264 functions as an ATP-competitive inhibitor of STK3 and STK4.[1][3] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation and activation of the downstream components LATS1/2 and MOB1.[1][3] This inhibition of the core kinase cascade results in YAP and TAZ remaining in a dephosphorylated, active state. Unphosphorylated YAP/TAZ translocate into the nucleus, where they bind to TEAD (TEA Domain) transcription factors to drive the expression of genes that regulate cell proliferation and suppress apoptosis.[1]
Quantitative Data
SBP-3264 demonstrates potent inhibition of STK3 and STK4 both in biochemical assays and in a cellular context. The following tables summarize the inhibitory activity of SBP-3264 and related compounds from the foundational study by Bata et al., 2022.[1]
Table 1: In Vitro Kinase Inhibition
This table presents the half-maximal inhibitory concentration (IC50) values for key compounds against STK3 and STK4 as determined by the ADP-Glo™ kinase assay. SBP-3264 (Compound 20) was identified as having the greatest potency against both kinases.[1]
| Compound | Structure (Reference) | STK4 IC50 (nM) | STK3 IC50 (nM) |
| 6 | Pyrrolopyrimidine Core | 35 ± 12 | 127 ± 22 |
| 20 (SBP-3264) | Optimized Pyrrolopyrimidine | < 150 (Potent) | < 150 (Potent) |
| 32 | Pyrrolopyridine Scaffold | 66 ± 12 | 119 ± 48 |
| Data presented as mean ± SEM (n=3). Exact IC50 values for SBP-3264 are noted as highly potent in the source publication.[1] |
Table 2: Cellular Target Engagement (NanoBRET™ Assay)
This table shows the IC50 values for compounds in a live-cell NanoBRET™ assay, which measures the apparent affinity of the compound for its target kinase inside the cell. The novel inhibitors, including SBP-3264, showed improved cellular potency over the reference STK3/4 inhibitor XMU-MP-1.[1]
| Compound | STK4 IC50 (nM) | STK3 IC50 (nM) |
| SBP-3264 (Compound 20) | 122 - 1100 range | 122 - 1100 range |
| XMU-MP-1 (Reference) | 1040 | 1510 |
| The specific IC50 value for SBP-3264 falls within the reported potent range for the series (122-1100 nM), significantly lower than the reference compound.[1] |
Experimental Protocols
The characterization of SBP-3264 involved several key experimental procedures to determine its potency, selectivity, and cellular mechanism of action.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of SBP-3264 on the enzymatic activity of STK3 and STK4.
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ADP-Glo™ Kinase Assay (Initial Screen):
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Recombinant STK3 or STK4 enzyme was incubated with the test compound (e.g., SBP-3264) and a suitable substrate in reaction buffer.
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The kinase reaction was initiated by the addition of ATP.
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After incubation, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP.
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Kinase Detection Reagent was then added to convert the generated ADP into ATP, which is used to produce a luminescent signal via a luciferase reaction.
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Luminescence was measured, with lower signals indicating greater inhibition of kinase activity. IC50 values were calculated from dose-response curves.
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PhosphoSens® CSox-based Sensor Assay (Orthogonal Validation):
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This real-time kinetic assay utilizes a peptide substrate containing a fluorescent unnatural amino acid.
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Reactions were prepared with 5.0 nM of STK3 or STK4 protein and ATP at its Kₘ concentration (75 μM for STK3, 140 μM for STK4).[1][4]
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Test compounds were titrated into the reaction mixture.
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Substrate phosphorylation was monitored in real-time by measuring the change in fluorescence intensity.
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Initial reaction slopes were plotted against the logarithm of compound concentration to determine IC50 values and subsequently calculate Kᵢ values.[1]
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Cellular Target Engagement and Pathway Activity Assays
Objective: To confirm that SBP-3264 engages STK3/4 within living cells and functionally modulates the Hippo pathway.
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NanoBRET™ Intracellular Kinase Assay:
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HEK293 cells were transiently transfected with a plasmid encoding the target kinase (STK3 or STK4) fused to NanoLuc® luciferase.
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Transfected cells were seeded into plates and incubated.
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Cells were treated with a specific NanoBRET™ tracer molecule, which reversibly binds to the kinase's ATP pocket.
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SBP-3264 or other test compounds were added in a dose-response format to compete with the tracer.
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After a 2-hour incubation, the BRET signal was measured. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement. IC50 values were determined from the dose-response curves.[1]
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Western Blot for MOB1 Phosphorylation (Pharmacodynamic Marker):
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HEK293 cells were pre-treated with SBP-3264 (or DMSO control) for 4 hours.
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The Hippo pathway was subsequently activated using H₂O₂ (50 μM) for 2 hours to induce STK3/4 activity.[1]
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Cells were lysed in an appropriate buffer containing phosphatase and protease inhibitors.
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Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE.
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Proteins were transferred to a PVDF membrane.
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The membrane was blocked and then incubated with primary antibodies against phosphorylated MOB1 (p-MOB1 Thr35) and total MOB1.
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Following incubation with HRP-conjugated secondary antibodies, the signal was detected using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-MOB1/total MOB1 ratio indicates successful inhibition of STK3/4 by SBP-3264.
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YAP/TAZ-TEAD Luciferase Reporter Assay:
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HEK293 cells were co-transfected with two plasmids: one containing a firefly luciferase gene under the control of a synthetic TEAD-responsive promoter (8xGTIIC) and a second plasmid containing a constitutively expressed Renilla luciferase for normalization.[1]
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24 hours post-transfection, cells were treated with SBP-3264 or DMSO for 48 hours.
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Cells were lysed, and the activities of both firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.
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The ratio of firefly to Renilla luciferase activity was calculated. A decrease in this ratio indicates that the inhibitor is preventing YAP/TAZ-TEAD-mediated transcription, confirming functional inhibition of the Hippo pathway.[1]
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Conclusion
SBP-3264 is a specific, potent inhibitor of the upstream Hippo pathway kinases STK3 and STK4. It effectively engages its targets in cellular models, leading to a robust inhibition of the canonical Hippo signaling cascade. This is evidenced by the reduction in phosphorylation of the downstream effector MOB1 and a functional decrease in YAP/TAZ-TEAD-mediated gene transcription. With favorable pharmacodynamic properties and demonstrated preclinical efficacy, particularly in AML models, SBP-3264 stands out as a critical tool for cancer research and a promising scaffold for the development of novel therapeutics targeting the Hippo pathway.[1][2]
References
- 1. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2023055731A1 - Inhibitors of serine/threonine protein kinase stk3 or stk4 and uses thereof - Google Patents [patents.google.com]
